molecular formula C12H11N2NaO3S B12668477 Sodium 5-amino-2-anilinobenzenesulphonate CAS No. 40306-23-8

Sodium 5-amino-2-anilinobenzenesulphonate

Katalognummer: B12668477
CAS-Nummer: 40306-23-8
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: NTQLJKGMHZNLIV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-amino-2-anilinobenzenesulphonate is a chemical compound with the molecular formula C12H11N2NaO3S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial processes, making it a valuable substance in the realm of chemistry and beyond .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-amino-2-anilinobenzenesulphonate typically involves the reaction of 5-amino-2-anilinobenzenesulfonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves dissolving the acid in water, followed by the gradual addition of sodium hydroxide while maintaining a specific temperature and pH level .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants. The process is optimized for efficiency and yield, often involving continuous stirring and precise control of reaction parameters to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 5-amino-2-anilinobenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonic acids, amines, and substituted derivatives, which have applications in different chemical processes and industries .

Wissenschaftliche Forschungsanwendungen

Sodium 5-amino-2-anilinobenzenesulphonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Sodium 5-amino-2-anilinobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions. Its effects are mediated through binding to active sites on target molecules, altering their activity and leading to various physiological outcomes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Sodium 5-amino-2-anilinobenzenesulphonate stands out due to its specific combination of amino and sulfonate groups, which confer unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

40306-23-8

Molekularformel

C12H11N2NaO3S

Molekulargewicht

286.28 g/mol

IUPAC-Name

sodium;5-amino-2-anilinobenzenesulfonate

InChI

InChI=1S/C12H12N2O3S.Na/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10;/h1-8,14H,13H2,(H,15,16,17);/q;+1/p-1

InChI-Schlüssel

NTQLJKGMHZNLIV-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.